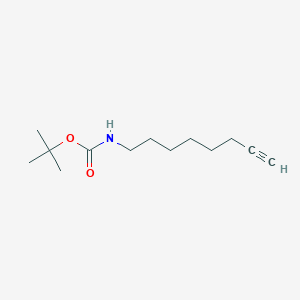

tert-Butyl oct-7-yn-1-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-oct-7-ynylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-5-6-7-8-9-10-11-14-12(15)16-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXYECKKYGJQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl oct-7-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional organic molecule of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates a terminal alkyne and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique combination of functional groups makes it a valuable building block and chemical probe, particularly as a crosslinker in "click chemistry" applications.[1][2] The terminal alkyne allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₂₃NO₂ | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| CAS Number | 1451262-84-2 | [1] |

| Appearance | Liquid | [3] |

| Density | 0.942 ± 0.06 g/cm³ | [3] |

| Melting Point | Not available | Data not found in literature. |

| Boiling Point | Not available | Data not found in literature. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and THF. | Inferred from its chemical structure. |

| Storage | Store at -20°C for long-term stability. | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and reliable method involves the Boc-protection of the corresponding primary amine, 8-octyn-1-amine.

Experimental Protocol: Synthesis of this compound

This procedure is a general method for the N-Boc protection of a primary amine.

Materials:

-

8-octyn-1-amine

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 8-octyn-1-amine (1.0 equivalent) in the chosen solvent (e.g., DCM) at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | br s | 1H | NH -COO |

| ~3.1 | q | 2H | -CH₂ -NH |

| ~2.2 | td | 2H | -CH₂ -C≡CH |

| ~1.9 | t | 1H | -C≡CH |

| ~1.5 | m | 2H | -CH₂-CH₂ -CH₂- |

| ~1.45 | s | 9H | -C(CH₃ )₃ |

| ~1.35 | m | 6H | -(CH₂ )₃- |

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~83.9 | -C ≡CH |

| ~79.0 | -C (CH₃)₃ |

| ~68.5 | -C≡C H |

| ~40.5 | -C H₂-NH |

| ~29.9 | Alkyl C H₂ |

| ~29.0 | Alkyl C H₂ |

| ~28.5 | -C(C H₃)₃ |

| ~28.4 | Alkyl C H₂ |

| ~26.4 | Alkyl C H₂ |

| ~18.4 | -C H₂-C≡CH |

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~3350 | Broad, Medium | N-H stretch (carbamate) |

| ~2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Reactivity and Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the Boc-protected amine.

Click Chemistry

The terminal alkyne moiety makes this compound an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule.[1][2] This reaction is widely used in bioconjugation, materials science, and drug discovery for linking different molecular fragments.

Deprotection of the Boc Group

The Boc protecting group is stable under a wide range of conditions but can be readily removed under mild acidic conditions to reveal the primary amine. This allows for subsequent functionalization at this position.

Experimental Protocol: Boc Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 10-50% v/v) or 4M HCl in dioxane to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected amine (8-octyn-1-amine).

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[3] According to its Safety Data Sheet, it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Store the compound in a tightly sealed container in a cool, dry place, with long-term storage recommended at -20°C.[1][3]

Conclusion

This compound is a versatile chemical tool with significant potential in synthetic chemistry and drug development. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable component in the construction of complex molecules and bioconjugates. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity to aid researchers in its effective application. While some experimental data remains to be published, the provided information, based on established chemical principles and data from analogous compounds, serves as a robust resource for its use in a research and development setting.

References

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl oct-7-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of medicinal chemistry, chemical biology, and drug development. It incorporates a terminal alkyne group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, connected by an eight-carbon aliphatic chain. This unique structure makes it a valuable linker for a variety of applications, including its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the bioconjugation of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The terminal alkyne provides a reactive handle for covalent modification, while the Boc-protected amine allows for subsequent deprotection under mild acidic conditions to reveal a primary amine for further functionalization.[2][3] Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and application in multi-step synthetic protocols. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with detailed experimental protocols and logical workflows.

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both lipophilic and polar moieties. The long octyl chain and the bulky tert-butyl group contribute to its nonpolar character, suggesting good solubility in a range of organic solvents.[4] The carbamate (B1207046) group introduces a degree of polarity.

Inferred Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred based on the general principles of "like dissolves like" and the known properties of N-Boc protected alkylamines.[4][5] The presence of the Boc group generally enhances solubility in common organic solvents compared to the corresponding free amine.[4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | Soluble | The long alkyl chain and t-butyl group are lipophilic. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Readily Soluble | Good balance of polarity to solvate the carbamate group and non-polarity for the alkyl chain. |

| Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of these solvents can accommodate the carbamate moiety. | |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | The hydrogen bonding capability of the solvent may not be as effective for the protected amine. |

| Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capacity. |

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, dichloromethane, toluene, DMSO)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Qualitative Assessment:

-

To a series of labeled vials, add approximately 1-2 mg of this compound.

-

Add 1 mL of a chosen solvent to each vial.

-

Cap the vials and vortex vigorously for 30-60 seconds.[5]

-

Visually inspect for complete dissolution. If the solid has dissolved, the compound is considered soluble at that concentration. If solid remains, it is considered sparingly soluble or insoluble.[5]

-

-

Semi-Quantitative Assessment (Serial Dilution Method):

-

Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.

-

Add a small, measured volume of the desired solvent (e.g., 0.1 mL).

-

Vortex until the solid is fully dissolved.

-

Continue to add the solvent in small, measured increments, vortexing after each addition, until the first sign of persistent precipitation or cloudiness is observed.

-

The solubility can be estimated based on the total volume of solvent added before precipitation occurred.

-

Stability Profile

The stability of this compound is primarily influenced by the chemical nature of the tert-butyl carbamate (Boc) group.

Chemical Stability

The Boc group is a well-established protecting group known for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[3][6] However, it is readily cleaved under acidic conditions. Carbamate esters are generally stable but can undergo hydrolysis under harsh acidic or basic conditions, although this is less common for the sterically hindered tert-butyl carbamates.[7][8]

| Condition | Stability | Potential Degradation Pathway |

| Strongly Acidic (e.g., TFA, HCl) | Unstable | Rapid cleavage of the Boc group to yield the primary amine, isobutylene, and carbon dioxide.[3] |

| Mildly Acidic (e.g., aqueous phosphoric acid) | Potentially Unstable | Slower deprotection of the Boc group.[9] |

| Neutral (pH ~7) | Stable | Generally stable under neutral aqueous conditions at room temperature. |

| Basic (e.g., NaOH, K2CO3) | Stable | The Boc group is resistant to basic hydrolysis.[3][8] |

| Elevated Temperature | Moderately Stable | Thermolytic deprotection is possible at high temperatures, though less common than acid-catalyzed removal.[10] |

| Light (Photostability) | Expected to be Stable | The molecule does not contain significant chromophores that would suggest photosensitivity. |

Degradation Pathways

The primary degradation pathway of concern for this compound is the acid-catalyzed deprotection of the Boc group.

Experimental Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various conditions.

Materials:

-

This compound

-

A range of buffers (e.g., pH 2, 4, 7, 9, 12)

-

Organic solvents (e.g., methanol, acetonitrile)

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)

-

Photostability chamber (optional)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each test condition, dilute the stock solution into the respective buffer or solvent to a final concentration suitable for analysis (e.g., 10 µg/mL).

-

-

Stability Study:

-

pH Stability: Incubate the prepared solutions at different pH values at a constant temperature (e.g., 25°C).

-

Thermal Stability: Incubate the prepared solutions at different temperatures in a neutral buffer or solvent.

-

Photostability: Expose a solution to a controlled light source according to ICH guidelines, with a dark control sample stored under the same conditions.[11]

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and to identify any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time for each condition.

-

Determine the rate of degradation and the half-life of the compound under each condition.

-

Application Workflow: Bioconjugation via Click Chemistry

A primary application of this compound is as a linker in bioconjugation. The following workflow illustrates its use in labeling a biomolecule containing an azide (B81097) group.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ema.europa.eu [ema.europa.eu]

N-Boc-oct-7-yn-1-ylamine: A Core Component in Modern Drug Discovery and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-oct-7-yn-1-ylamine, also known as tert-butyl (oct-7-yn-1-yl)carbamate, is a crucial bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry, chemical biology, and drug development. Its unique structure, featuring a terminal alkyne group and a Boc-protected amine, allows for sequential and orthogonal chemical modifications. This enables the precise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted molecular probes. This guide provides a comprehensive overview of the discovery, synthesis, and background of N-Boc-oct-7-yn-1-ylamine, including detailed experimental protocols and its applications in advanced drug discovery paradigms.

Discovery and Background

The development of N-Boc-oct-7-yn-1-ylamine was not a singular discovery event but rather a rational design driven by the burgeoning field of "click chemistry". The need for versatile, bifunctional linkers that could participate in bioorthogonal reactions spurred the synthesis of molecules possessing both a stable, reactive handle for conjugation and a protected functional group for further elaboration.

The terminal alkyne serves as a reactive partner in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][] These reactions are central to click chemistry, allowing for the covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group under mild, biocompatible conditions.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine offers robust protection during the alkyne modification step and can be readily removed under acidic conditions to reveal the free amine for subsequent functionalization, such as amide bond formation.[6]

This dual functionality makes N-Boc-oct-7-yn-1-ylamine an invaluable building block for creating heterobifunctional linkers used to connect different molecular entities, for instance, a targeting moiety and a therapeutic payload in an ADC.

Physicochemical Properties

A summary of the key physicochemical properties of the parent amine, oct-7-yn-1-amine, is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H15N | [7] |

| Molecular Weight | 125.21 g/mol | [7] |

| CAS Number | 14502-43-3 | [7] |

| IUPAC Name | oct-7-yn-1-amine | [7] |

| SMILES | C#CCCCCCCN | [7] |

Table 1: Physicochemical properties of oct-7-yn-1-amine.

Synthesis of N-Boc-oct-7-yn-1-ylamine

The synthesis of N-Boc-oct-7-yn-1-ylamine is a straightforward procedure involving the protection of the primary amine of oct-7-yn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

General Reaction Scheme

The overall synthetic scheme is depicted below:

Detailed Experimental Protocol

Materials:

-

oct-7-yn-1-amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (B128534) (Et₃N) (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of oct-7-yn-1-amine in dichloromethane (DCM), triethylamine is added, and the mixture is stirred at room temperature.

-

Di-tert-butyl dicarbonate, dissolved in DCM, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford N-Boc-oct-7-yn-1-ylamine as a pure compound.

Expected Yields and Characterization Data

The reaction typically proceeds with high yield and purity.

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by NMR) | >95% |

| Appearance | Colorless to pale yellow oil |

Table 2: Typical quantitative data for the synthesis of N-Boc-oct-7-yn-1-ylamine.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H, NH), 3.10 (q, J = 6.8 Hz, 2H, CH₂NH), 2.18 (td, J = 7.0, 2.6 Hz, 2H, CH₂C≡CH), 1.94 (t, J = 2.6 Hz, 1H, C≡CH), 1.55 – 1.48 (m, 4H, CH₂CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.42 – 1.35 (m, 4H, CH₂CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.9, 84.1, 79.2, 68.3, 40.5, 29.0, 28.7, 28.4, 26.3, 18.3.

-

Mass Spectrometry (ESI+): m/z 226.18 [M+H]⁺, 248.16 [M+Na]⁺.

Applications in Drug Discovery and Development

The utility of N-Boc-oct-7-yn-1-ylamine lies in its ability to serve as a versatile linker for the construction of complex bioconjugates.

Role in Click Chemistry for Bioconjugation

The terminal alkyne of N-Boc-oct-7-yn-1-ylamine is a key functional group for click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific ligation of the linker to a molecule containing an azide group, forming a stable triazole linkage.

This workflow illustrates the sequential modification of N-Boc-oct-7-yn-1-ylamine. First, the Boc group is removed to expose the amine. This amine is then functionalized, for example, by forming an amide bond with a carboxylic acid-containing drug molecule. Finally, the terminal alkyne is "clicked" onto an azide-modified biomolecule (e.g., an antibody or a protein) to generate the final bioconjugate.

Conclusion

N-Boc-oct-7-yn-1-ylamine is a fundamental and highly versatile building block in modern chemical synthesis, particularly for applications in drug discovery and chemical biology. Its straightforward synthesis, coupled with its orthogonal reactive groups, provides a reliable and efficient means to construct complex and targeted molecular therapeutics and probes. As the demand for precisely engineered bioconjugates continues to grow, the importance of such well-designed bifunctional linkers will undoubtedly increase.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. pcbiochemres.com [pcbiochemres.com]

- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 6. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Octyn-1-amine | C8H15N | CID 18762022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl oct-7-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a terminal alkyne group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable linker molecule, particularly in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The terminal alkyne allows for the covalent linkage to azide-modified molecules with high efficiency and specificity. The Boc-protected amine provides a stable yet readily cleavable handle for further synthetic modifications, enabling the sequential attachment of different molecular entities. This guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and applications.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 1451262-84-2 | Supplier Catalogs |

| Molecular Formula | C₁₃H₂₃NO₂ | Supplier Catalogs |

| Molecular Weight | 225.33 g/mol | Supplier Catalogs |

| Appearance | White to off-white solid or oil | General Knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |

Spectroscopic Data:

Detailed, experimentally verified spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not published in readily accessible scientific literature. Commercial suppliers may hold this data internally.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound from a primary literature source is not currently available. However, a plausible synthetic route would involve the Boc protection of the commercially available 7-octyn-1-amine (B3103804). Below is a generalized, representative protocol based on standard procedures for the N-Boc protection of primary amines.

General Protocol for the Synthesis of this compound:

Materials:

-

7-octyn-1-amine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-octyn-1-amine (1.0 eq) in anhydrous DCM or THF at 0 °C is added triethylamine (1.2 eq).

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of the same solvent is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or saturated aqueous NaHCO₃ solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure this compound.

Note: This is a generalized procedure. Optimization of reaction conditions, including solvent, base, and temperature, may be necessary to achieve high yields and purity.

Applications in Drug Development and Research

The primary application of this compound is as a heterobifunctional linker.

1. Click Chemistry:

The terminal alkyne functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the conjugation of the linker to molecules containing an azide (B81097) group, forming a stable triazole linkage.

Caption: Click chemistry conjugation workflow.

2. PROTACs and Bifunctional Molecules:

After the "click" reaction, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This amine can then be coupled to another molecule of interest, such as a ligand for an E3 ubiquitin ligase or a targeting moiety for a specific protein. This sequential reaction strategy is fundamental in the synthesis of PROTACs and other bifunctional molecules.

Caption: Synthetic workflow for bifunctional molecules.

Conclusion

This compound is a versatile chemical tool with significant potential in the development of targeted therapeutics and chemical biology probes. While detailed synthetic and characterization data in the primary scientific literature is sparse, its utility as a heterobifunctional linker is evident from its commercial availability and the well-established chemistry of its functional groups. The general protocols and conceptual workflows provided in this guide offer a starting point for researchers and scientists to incorporate this valuable molecule into their synthetic strategies. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community.

The Strategic Utility of tert-Butyl oct-7-yn-1-ylcarbamate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the development of novel therapeutic modalities often hinges on the availability of versatile chemical tools. Among these, bifunctional linker molecules play a pivotal role in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). tert-Butyl oct-7-yn-1-ylcarbamate (CAS No. 1451262-84-2) has emerged as a valuable building block in this context, offering a unique combination of functionalities that enable efficient and modular synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the core attributes, potential research applications, and synthetic methodologies associated with this compound.

Core Properties and Chemical Data

This compound is a heterobifunctional linker characterized by two key reactive moieties: a terminal alkyne group and a tert-butoxycarbonyl (Boc)-protected primary amine. This dual functionality is central to its utility in a variety of synthetic strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₃NO₂ | [1] |

| Molecular Weight | 225.33 g/mol | [1] |

| CAS Number | 1451262-84-2 | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Soluble in common organic solvents | |

| Storage Conditions | Typically stored at -20°C to 4°C |

The terminal alkyne serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage to an azide-containing molecule.[2] The Boc-protected amine provides a latent primary amine functionality. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[2]

Potential Research Applications in Drug Development

The unique structural features of this compound make it an ideal candidate for the synthesis of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3]

PROTAC Synthesis Workflow:

The general strategy for incorporating this compound into a PROTAC involves a sequential, two-step process:

-

Click Chemistry Reaction: The terminal alkyne of the linker is reacted with an azide-functionalized ligand that binds to a target protein of interest (POI).

-

Deprotection and Amide Coupling: The Boc protecting group is removed from the amine, which is then coupled to a ligand that recruits an E3 ubiquitin ligase, typically through an amide bond formation.

This modular approach allows for the rapid generation of libraries of PROTACs with varying linker lengths and compositions, which is a critical step in optimizing the degradation efficiency of the target protein.[4]

Experimental Protocols (Hypothetical Examples)

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the coupling of this compound to an azide-containing molecule (e.g., an azide-functionalized POI ligand).

-

Materials:

-

This compound

-

Azide-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the azide-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1-0.2 eq) and sodium ascorbate (0.2-0.5 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the triazole-linked intermediate.

-

2. Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

-

Materials:

-

Boc-protected intermediate from the CuAAC reaction

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

-

Signaling Pathways and Logical Relationships

As a linker, this compound itself is not directly involved in signaling pathways. However, the PROTACs synthesized using this linker are designed to modulate signaling pathways by inducing the degradation of key protein components. The logical relationship is that the linker enables the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Conclusion

This compound represents a strategically important tool for the synthesis of complex bioconjugates, particularly in the burgeoning field of targeted protein degradation. Its orthogonal reactive handles allow for a modular and efficient approach to the construction of PROTACs and other advanced therapeutic agents. While specific, detailed applications in the peer-reviewed literature are not yet widespread, its chemical properties and the established synthetic methodologies for its constituent functional groups provide a solid foundation for its use in innovative drug discovery programs. Researchers and drug development professionals can leverage this versatile linker to accelerate the design and synthesis of next-generation targeted therapies.

References

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl oct-7-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl oct-7-yn-1-ylcarbamate, a bifunctional molecule incorporating a terminal alkyne and a Boc-protected amine. This compound is of interest in medicinal chemistry and drug development, particularly as a linker in bioconjugation and proteolysis-targeting chimeras (PROTACs). The terminal alkyne allows for "click" chemistry reactions, while the protected amine provides a site for further functionalization after deprotection.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.5 | br s | 1H | NH -COO |

| ~ 3.1 | q | 2H | CH ₂-NH |

| ~ 2.2 | dt | 2H | CH ₂-C≡CH |

| ~ 1.9 | t | 1H | C≡CH |

| ~ 1.5 | m | 4H | CH₂-CH ₂-C≡CH, CH ₂-CH₂-NH |

| ~ 1.4 | s | 9H | C(CH ₃)₃ |

| ~ 1.3 | m | 4H | -(CH ₂)₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 156 | C =O |

| ~ 84 | C ≡CH |

| ~ 79 | C (CH₃)₃ |

| ~ 68 | C≡C H |

| ~ 40 | C H₂-NH |

| ~ 30 | C H₂-CH₂-NH |

| ~ 29 | -(C H₂)₂- |

| ~ 28 | C(C H₃)₃ |

| ~ 26 | C H₂-CH₂-C≡CH |

| ~ 18 | C H₂-C≡CH |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~ 3300 | ≡C-H stretch (sharp, strong) |

| ~ 3350 | N-H stretch (moderate, may overlap with ≡C-H) |

| ~ 2930, 2860 | C-H stretch (aliphatic) |

| ~ 2120 | C≡C stretch (sharp, weak) |

| ~ 1690 | C=O stretch (carbamate, strong) |

| ~ 1520 | N-H bend |

| ~ 1170 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 226.18 | [M+H]⁺ |

| 225.17 | [M]⁺ |

| 169.14 | [M - C₄H₈]⁺ |

| 125.12 | [M - C₅H₉O₂]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are general protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), cast the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the capillary voltage and cone voltage to achieve good ionization and minimize fragmentation.

-

-

Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a mass range of m/z 30 to 300.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Methodological & Application

Application Notes and Protocols for tert-Butyl oct-7-yn-1-ylcarbamate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl oct-7-yn-1-ylcarbamate as a versatile bifunctional linker in click chemistry reactions. This reagent is particularly valuable in bioconjugation, drug discovery, and materials science, enabling the straightforward linkage of molecules of interest. The protocols provided herein are focused on the most common click chemistry reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with additional considerations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

This compound is a linear molecule featuring a terminal alkyne group and a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique structure allows for a two-stage functionalization strategy. The terminal alkyne participates in highly efficient and specific click chemistry reactions, primarily with azide-functionalized molecules, to form a stable triazole linkage. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can be used for further conjugation, for example, through amide bond formation. This bifunctional nature makes it an excellent choice for creating complex molecular architectures.

Key Applications

-

Bioconjugation: Introduction of an alkyne handle to proteins, peptides, nucleic acids, and other biomolecules for subsequent labeling with azide-containing probes (e.g., fluorophores, biotin).

-

Drug Development: Used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), connecting the targeting moiety to the payload.

-

Materials Science: Modification of polymer surfaces and nanoparticles to introduce new functionalities.

-

Combinatorial Chemistry: Rapid synthesis of compound libraries for screening and lead discovery.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry, celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[1] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne, such as in this compound, and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole.

General Reaction Scheme

Caption: General scheme of a CuAAC reaction.

Experimental Protocol: CuAAC of this compound with an Azide-Containing Molecule

This protocol provides a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

-

Phosphate-buffered saline (PBS) for biological applications

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of the ligand (THPTA or TBTA) in water or DMSO.

-

Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

-

Dissolve this compound and the azide-containing molecule in the chosen solvent system.

-

-

Reaction Setup:

-

In a suitable reaction vessel, combine the solution of this compound (1.0 equivalent) and the azide-containing molecule (1.1-1.5 equivalents).

-

Add the ligand solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

-

Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10-20 mol%).

-

Incubate the reaction at room temperature for 1-4 hours. For sterically hindered or less reactive substrates, longer reaction times or gentle heating (30-40 °C) may be required.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper catalyst.

-

The product can be purified by standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel or preparative HPLC).

-

Quantitative Data for Typical CuAAC Reactions

Due to a lack of specific published data for this compound, the following table summarizes typical quantitative data for CuAAC reactions with terminal alkynes under various conditions. This data is intended to serve as a general guideline.

| Parameter | Typical Range | Notes |

| Yield | 85-99% | Highly dependent on substrate purity and reaction conditions. |

| Reaction Time | 0.5 - 12 hours | Can be accelerated by microwave irradiation or optimized catalyst systems. |

| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion. |

| Copper Catalyst Loading | 1-10 mol% | Lower loadings are preferred for biological applications to minimize toxicity. |

| Ligand Loading | 1-10 mol% | Often used in a 1:1 or slightly higher ratio to copper. |

| Reducing Agent | 10-50 mol% | Sufficient excess is necessary to maintain the copper in the active Cu(I) state. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of the copper catalyst is a concern, such as in live-cell imaging, SPAAC is an excellent alternative. This reaction does not require a metal catalyst and proceeds via the reaction of an azide with a strained cyclooctyne. To utilize this compound in a SPAAC reaction, the azide-containing molecule would need to be replaced with a strained alkyne, and the molecule of interest would need to be functionalized with an azide.

Deprotection of the Boc Group

Following the click reaction, the Boc-protecting group on the newly formed triazole product can be readily removed to reveal a primary amine for further functionalization.

Protocol for Boc Deprotection:

-

Dissolve the Boc-protected triazole in a suitable organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4 M in dioxane).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Visualizations

Experimental Workflow for Bioconjugation

Caption: Workflow for a two-step bioconjugation.

Logical Relationship of Bifunctional Linker

Caption: Bifunctional nature of the linker.

References

Application Notes: Utilizing tert-Butyl oct-7-yn-1-ylcarbamate for Advanced Protein Labeling

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a versatile chemical probe for the site-specific modification and labeling of proteins. This reagent features a terminal alkyne group, which serves as a bioorthogonal handle, and a tert-butyloxycarbonyl (Boc)-protected amine. The terminal alkyne allows for covalent modification with azide-containing reporter molecules via the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction. The protected amine, upon deprotection, provides a reactive site for conjugation to proteins, typically at lysine (B10760008) residues or the N-terminus. This two-stage approach enables the introduction of a wide array of functionalities onto a protein of interest for various downstream applications in proteomics, drug development, and molecular biology.

Principle of Application

The application of this compound for protein labeling involves a two-step process. First, the Boc-protecting group is removed from the amine, which is then activated, commonly as an N-hydroxysuccinimide (NHS) ester. This activated alkyne probe is then covalently attached to primary amine groups on the target protein. In the second step, the alkyne-labeled protein is reacted with a molecule containing an azide (B81097) group through CuAAC. This allows for the attachment of various tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and enrichment, or cytotoxic drugs for the development of antibody-drug conjugates.

Key Applications

-

Fluorescent Labeling for Protein Visualization: By clicking a fluorescent azide to the alkyne-labeled protein, researchers can visualize protein localization and trafficking within cells.

-

Protein Enrichment for Proteomics: The conjugation of a biotin-azide followed by streptavidin affinity purification allows for the enrichment of a specific protein or a class of proteins for subsequent identification and quantification by mass spectrometry.[1][2]

-

Studying Protein-Protein Interactions: Labeled proteins can be used as baits to identify interacting partners in complex biological samples.[2]

-

Development of Antibody-Drug Conjugates (ADCs): The alkyne handle can be used to attach therapeutic payloads to antibodies in a site-specific manner.

Experimental Protocols

Protocol 1: Preparation of N-hydroxysuccinimidyl oct-7-yn-1-ylcarbamate (Alkyne-NHS Ester)

This protocol describes the deprotection of this compound and subsequent activation of the resulting amine with an NHS ester for protein labeling.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude oct-7-yn-1-amine trifluoroacetate (B77799) salt.

-

-

NHS Ester Formation:

-

Dissolve the crude amine salt in anhydrous DMF.

-

Add TEA to neutralize the trifluoroacetate salt.

-

Add DSC to the solution and stir at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Alkyne-NHS ester.

-

Protocol 2: Labeling of Target Protein with Alkyne-NHS Ester

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.

-

Alkyne-NHS ester (from Protocol 1) dissolved in anhydrous DMSO.

-

Desalting column.

Procedure:

-

Dissolve the Alkyne-NHS ester in anhydrous DMSO to a stock concentration of 100 mM.

-

Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).

-

Incubate the reaction at room temperature for 2 hours with gentle shaking.

-

Remove the excess, unreacted Alkyne-NHS ester using a desalting column, exchanging the buffer to PBS.

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

Protocol 3: Fluorescent Labeling of Alkyne-Modified Protein via CuAAC

Materials:

-

Alkyne-labeled protein (from Protocol 2).

-

Azide-containing fluorophore (e.g., Azide-PEG4-5-TAMRA).

-

Copper(II) sulfate (CuSO₄).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Sodium ascorbate (B8700270).

-

PBS, pH 7.4.

Procedure:

-

Prepare the following stock solutions:

-

Azide-fluorophore: 10 mM in DMSO.

-

CuSO₄: 50 mM in water.

-

THPTA: 50 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

-

In a microcentrifuge tube, add the alkyne-labeled protein to a final concentration of 1-5 mg/mL in PBS.

-

Add the azide-fluorophore to a final concentration of 100 µM.

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the protein solution to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

The labeled protein can be purified from excess reagents using a desalting column or by dialysis.

-

Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence scanning.

Protocol 4: Enrichment of Alkyne-Labeled Proteins for Mass Spectrometry

Materials:

-

Cell lysate containing alkyne-labeled proteins.

-

Azide-PEG3-Biotin.

-

Streptavidin-agarose beads.

-

CuSO₄, THPTA, Sodium ascorbate.

-

Lysis buffer (e.g., RIPA buffer).

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea).

-

Elution buffer (e.g., buffer containing biotin).

Procedure:

-

Perform the CuAAC reaction as described in Protocol 3, using Azide-PEG3-Biotin instead of the azide-fluorophore to biotinylate the alkyne-labeled proteins in the cell lysate.

-

After 1.5 hours of incubation, precipitate the proteins (e.g., with acetone).[3]

-

Resuspend the protein pellet in a buffer containing SDS.

-

Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

The enriched proteins can then be processed for analysis by mass spectrometry (e.g., by in-solution or in-gel digestion followed by LC-MS/MS).[4]

Data Presentation

Table 1: Labeling Efficiency of Target Protein with Alkyne-NHS Ester

| Target Protein | Protein Concentration (mg/mL) | Molar Ratio (Probe:Protein) | Labeling Efficiency (%) |

| Antibody A | 2.0 | 10:1 | 65 |

| Antibody A | 2.0 | 20:1 | 85 |

| Enzyme B | 5.0 | 10:1 | 72 |

| Enzyme B | 5.0 | 20:1 | 91 |

Table 2: Enrichment of Alkyne-Labeled Protein from Cell Lysate

| Sample | Total Protein before Enrichment (µg) | Protein Recovered after Enrichment (µg) | Enrichment Fold-Change |

| Control Lysate | 1000 | 5 | 1 |

| Labeled Lysate | 1000 | 150 | 30 |

Visualizations

Caption: Workflow for the preparation of Alkyne-NHS ester and protein labeling.

Caption: General workflow for CuAAC conjugation and downstream applications.

References

- 1. Profiling Protein Methylation with Cofactor Analogue Containing Terminal Alkyne Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Coupling of tert-Butyl oct-7-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl oct-7-yn-1-ylcarbamate is a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its structure incorporates a terminal alkyne group, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for subsequent functionalization after deprotection.

This document provides detailed protocols for the application of this compound in CuAAC reactions, a cornerstone of bioconjugation and the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy, and this compound serves as a valuable building block for constructing these linkers.[1][2]

The CuAAC reaction is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] The reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097), a linkage that is not easily oxidized or reduced.[4]

Key Applications

-

PROTAC Synthesis: As a linker component, it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][6][7]

-

Bioconjugation: For attaching molecules to biomolecules such as proteins or nucleic acids that have been modified to contain an azide group.

-

Library Synthesis: The modular nature of click chemistry allows for the rapid synthesis of compound libraries for screening purposes.[4]

Experimental Protocols

This section details the experimental procedure for a representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound and a model azide, benzyl (B1604629) azide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of tert-butyl (8-(1-benzyl-1H-1,2,3-triazol-4-yl)octyl)carbamate.

Reaction Scheme:

Caption: Simplified schematic of the PROTAC mechanism of action.

References

- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of Molecules with tert-Butyl oct-7-yn-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of molecules utilizing tert-butyl oct-7-yn-1-ylcarbamate. This versatile reagent incorporates a terminal alkyne for bioorthogonal conjugation and a Boc-protected amine, enabling a wide range of applications in bioconjugation, drug delivery, and materials science. The primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-Catalyzed Sonogashira Coupling. Additionally, a protocol for the subsequent deprotection of the Boc group to reveal the primary amine is included.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is the most prominent method for utilizing this compound. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between the terminal alkyne of the carbamate (B1207046) and an azide-functionalized molecule. The reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, making it ideal for the conjugation of biomolecules under mild, aqueous conditions.

Application Notes:

The CuAAC reaction with this compound is particularly useful for:

-

Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an azide (B81097) group.

-

Drug Delivery: Linking targeting ligands or imaging agents to drug delivery systems.

-

Surface Modification: Functionalizing surfaces of materials for biological applications.

-

Synthesis of Complex Molecules: Creating intricate molecular architectures by linking different building blocks.

The use of a copper(I) catalyst is essential. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance reaction rates and prevent catalyst degradation, a stabilizing ligand is often employed. For aqueous systems, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a common choice, while tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often used in organic solvents.

Quantitative Data:

While specific data for this compound is not extensively tabulated in the literature, the following table provides representative reaction conditions and expected outcomes based on similar long-chain terminal alkynes. Yields are typically high, and reaction times are generally short.

| Parameter | Condition | Expected Outcome |

| Alkyne to Azide Ratio | 1 : 1.1 - 1.5 | Drives the reaction to completion. |

| Copper(II) Sulfate | 1 - 10 mol% | Lower loadings are preferable. |

| Sodium Ascorbate | 10 - 20 mol% | Ensures reduction of Cu(II) to Cu(I). |

| Ligand (THPTA/TBTA) | 1 - 10 mol% | Accelerates the reaction and protects the catalyst. |

| Solvent | t-BuOH/H₂O, DMSO, DMF | Dependent on substrate solubility. |

| Temperature | Room Temperature | Mild conditions are sufficient. |

| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS. |

| Typical Yield | > 90% | High efficiency is a hallmark of this reaction. |

Experimental Protocol: CuAAC Reaction

This protocol describes a general procedure for the CuAAC reaction of this compound with an azide-containing molecule in an aqueous/organic solvent mixture.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer

Procedure:

-

In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.1 equivalents) in deionized water.

-

To the stirred solution of the alkyne and azide, add the CuSO₄/THPTA solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Figure 1: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It provides an alternative method to functionalize molecules with this compound, leading to the formation of internal alkynes.

Application Notes:

The Sonogashira coupling is particularly useful for:

-

Synthesis of Arylalkynes: Introducing aromatic or heteroaromatic moieties to the carbamate linker.

-

Creation of Conjugated Systems: Building extended π-systems for applications in materials science and electronics.

-

Lead Optimization in Drug Discovery: Modifying the structure of a lead compound by introducing an alkyne-linked substituent.

The reaction is typically carried out under inert atmosphere to prevent the degradation of the palladium catalyst. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) co-catalyst is usually CuI, and the amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), also serves as the solvent in many cases.

Quantitative Data:

The following table presents typical conditions for a Sonogashira coupling reaction. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.

| Parameter | Condition | Expected Outcome |

| Alkyne to Halide Ratio | 1.2 : 1 | A slight excess of the alkyne is often used. |

| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common. |

| Copper(I) Iodide | 2 - 10 mol% | Acts as a co-catalyst. |

| Base | Triethylamine, DIPEA | Serves as both base and solvent. |

| Solvent | Amine base, THF, DMF | Depends on the specific reaction requirements. |

| Temperature | Room Temperature to 80 °C | Milder conditions are preferred. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC. |

| Typical Yield | 70 - 95% | Generally good to excellent yields. |

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and anhydrous TEA.

-

To the stirred mixture, add this compound (1.2 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: Experimental workflow for the Sonogashira Coupling reaction.

Deprotection of the Boc Group

Following the functionalization of the alkyne terminus, the tert-butyloxycarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions to liberate the primary amine. This amine can then be used for further functionalization, such as amide bond formation.

Application Notes:

The deprotection of the Boc group is a crucial step for:

-

Sequential Functionalization: Allowing for orthogonal chemical modifications at different sites of the molecule.

-

Amide Coupling: Reacting the resulting amine with carboxylic acids or activated esters.

-

Bioconjugation: Attaching the linker to biomolecules via the newly formed amine.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Quantitative Data:

| Parameter | Condition | Expected Outcome |

| Reagent | Trifluoroacetic acid (TFA) | 20-50% in DCM |

| Temperature | 0 °C to Room Temperature | Mild conditions are sufficient. |

| Reaction Time | 30 minutes - 2 hours | Typically rapid. |

| Typical Yield | > 95% | Usually quantitative. |

Experimental Protocol: Boc Deprotection

This protocol describes a general procedure for the deprotection of the Boc group using trifluoroacetic acid.

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Reaction vessel

Procedure:

-

Dissolve the Boc-protected compound in DCM in a reaction vessel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Figure 3: Workflow for the deprotection of the Boc group.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl oct-7-yn-1-ylcarbamate

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and optimization of reaction conditions for tert-Butyl oct-7-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common strategy involves the protection of the primary amine of 7-octyn-1-amine (B3103804) with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting 7-octyn-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.

Q2: What are the key reaction parameters to consider for the Boc protection of 7-octyn-1-amine?

A2: Key parameters to optimize include the choice of solvent, base, reaction temperature, and stoichiometry of the reagents. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile.[1] A base such as triethylamine (B128534) (TEA) or sodium bicarbonate is often used to neutralize the acid formed during the reaction.[2] The reaction is typically carried out at room temperature.[3]

Q3: My Boc protection reaction is slow or incomplete. What can I do?

A3: For slow or incomplete reactions, consider the following:

-

Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate.[3]

-

Choice of Base: A stronger, non-nucleophilic base might be required.

-

Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol (B129727) have been shown to accelerate Boc protection of some amines.

-

Reagent Purity: Ensure the 7-octyn-1-amine and Boc₂O are pure and dry.

Q4: I am observing side products in my Boc protection reaction. What are they and how can I avoid them?

A4: A common side product is the formation of the di-Boc protected amine, especially if a strong base and excess Boc₂O are used. To minimize this, use a slight excess (1.1-1.2 equivalents) of Boc₂O and a mild base. Careful monitoring of the reaction by TLC is recommended to stop the reaction upon consumption of the starting amine.

Q5: How can I functionalize the terminal alkyne of this compound?

A5: The terminal alkyne is a versatile functional group that can undergo various reactions, most notably the Sonogashira cross-coupling reaction.[4] This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4]

Q6: What are the critical factors for a successful Sonogashira coupling reaction with this substrate?

A6: Key factors for a successful Sonogashira coupling include:

-